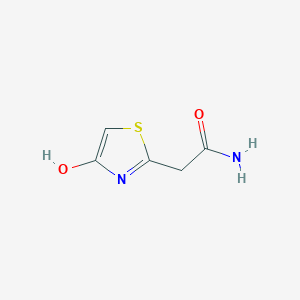

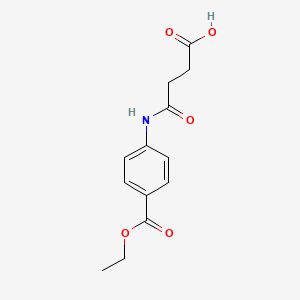

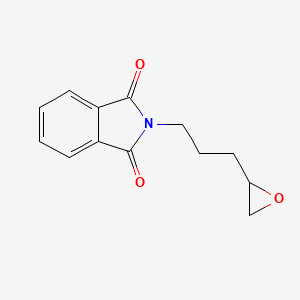

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling in Organic Chemistry

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Methods of Application

The Suzuki–Miyaura coupling reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign. These reagents rapidly transmetalate with palladium (II) complexes under mild and functional group tolerant reaction conditions .

Results or Outcomes

The Suzuki–Miyaura coupling reaction has been successful in forming carbon–carbon bonds, making it a valuable tool in organic chemistry .

Synthesis of Polyphosphazenes in Pharmaceutical Research

Summary of the Application

Polyphosphazenes are polymers having an inorganic backbone and composed of nitrogen and phosphorus atoms linked by alternating single and double bonds with two substituents at each phosphorus atom. These polymers exhibit hydrolytic degradability, which can afford applications to a variety of drug delivery systems .

Methods of Application

The synthesis of poly[bis(4-ethoxycarbonylanilino)]phosphazene involves the reaction of 4-aminobenzoic acid with absolute ethyl alcohol previously saturated with hydrochloric acid gas. The reaction mixture is refluxed for 2 hours, poured into water, and neutralized with sodium carbonate .

Results or Outcomes

The synthesized polymers were employed as nanocarriers for targeted drug delivery of primaquine and dihydroartemisinin. The promising in vitro release of both the drugs from nanoparticles formulations provided an alternative therapeutic combination therapy regimen for the treatment of drug-resistant malaria .

Nanocarrier System for Antimalarial Therapy

Summary of the Application

This compound has been used in the synthesis of novel biodegradable poly(organophosphazenes) for their application as a nanocarrier system for antimalarial drug delivery .

Results or Outcomes

Biomedical Applications in Tissue Engineering

Summary of the Application

Phosphazenes, which contain -P=N- repeating units, are interesting and versatile chemical substrates. The chlorine atoms on the P atoms in the starting materials can be easily substituted with a variety of organic substituents, thus giving rise to a huge number of new materials for industrial applications .

Methods of Application

The reaction of hexachlorocyclotriphosphazene and 4,4′-sulphonyldiphenol in the presence of triethylamine in acetone at 30 °C in an ultrasonic bath (100 W, 80 kHz) for 4 hours gave hollow microspheres via a self-assembly process .

Results or Outcomes

These materials have been used in a number of biomedical applications, including as antimicrobial agents in drug delivery, as immunoadjuvants in tissue engineering, in innovative anticancer therapies, and treatments for cardiovascular diseases .

Propriétés

IUPAC Name |

4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDJPBMTCUKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325498 |

Source

|

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid | |

CAS RN |

106270-31-9 |

Source

|

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(ETHOXYCARBONYL)SUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)